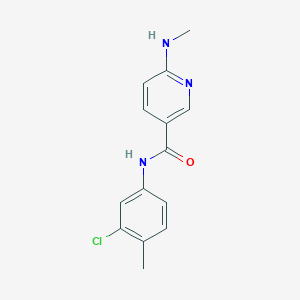
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential pharmacological applications. This compound has been found to exhibit promising activity against various disease targets, including cancer, inflammation, and neurological disorders. In
Mecanismo De Acción
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide exerts its pharmacological effects by targeting specific enzymes and pathways involved in disease pathogenesis. In cancer research, this compound has been found to inhibit the activity of enzymes such as CDKs and Aurora kinases, which are involved in cell cycle regulation and mitosis. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines by inhibiting the activity of enzymes such as IKK and JNK, which are involved in the NF-κB and MAPK signaling pathways. In neurological research, this compound has been found to modulate the activity of neurotransmitter receptors such as 5-HT receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects depending on the disease target. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines, leading to the attenuation of inflammatory responses. In neurological research, this compound has been found to modulate the activity of neurotransmitter receptors, leading to the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has several advantages for lab experiments, including its small size, high potency, and specificity for disease targets. However, there are also limitations to its use, including its potential toxicity, limited solubility, and lack of selectivity for certain disease targets.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide, including the development of more potent and selective analogs, the optimization of pharmacokinetic properties, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and its potential applications in other disease targets.
Métodos De Síntesis
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methylbenzoic acid with methylamine to form the corresponding amide. This amide is then reacted with 3-bromo-6-chloropyridine to form the target compound. The final product is obtained through purification steps such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit promising activity against various disease targets, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In neurological research, this compound has been found to modulate the activity of certain neurotransmitter receptors, which are involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-3-5-11(7-12(9)15)18-14(19)10-4-6-13(16-2)17-8-10/h3-8H,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHPQNHVSYIQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
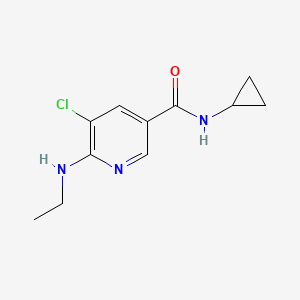
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)
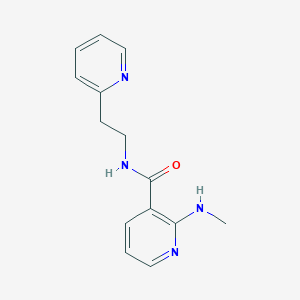
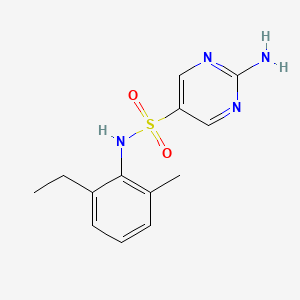
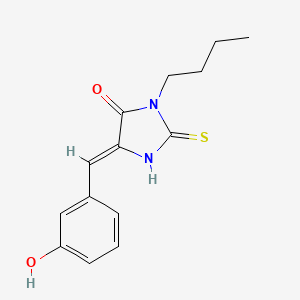

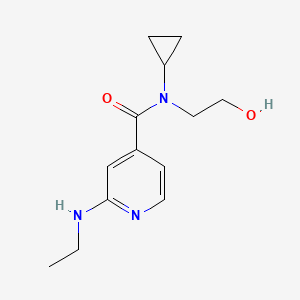

![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)